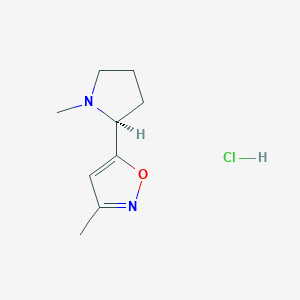

ABT-418 hydrochloride

Beschreibung

The exact mass of the compound ABT-418 hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ABT-418 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ABT-418 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXHERKWAIEJQF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438901 | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147388-83-8 | |

| Record name | ABT-418 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-418 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-418 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ABT-418 Hydrochloride on Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-418 hydrochloride is a synthetic, orally bioavailable, and centrally acting selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Developed by Abbott Laboratories, it has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of ABT-418, focusing on its interaction with nAChR subtypes, its functional effects, and the downstream signaling pathways it modulates.

Core Mechanism of Action: Selective Agonism at Neuronal nAChRs

The primary mechanism of action of ABT-418 is its function as a potent and selective agonist at neuronal nicotinic acetylcholine receptors in the central nervous system.[1][2] It demonstrates a higher affinity for the α4β2 nAChR subtype, which is widely expressed in the brain and implicated in cognitive processes such as learning and memory.[3][4][5] ABT-418 acts as a full agonist at the α4β2* nAChR, with a potency comparable to that of nicotine (B1678760).[6] However, it is less potent at the ganglionic subtype (α3β4*) than nicotine, which contributes to its improved side-effect profile.[6]

ABT-418's selectivity for central nAChRs over peripheral ones minimizes some of the undesirable side effects associated with nicotine, such as effects on heart rate and blood pressure.[7] While it is a potent agonist, some studies indicate that at higher concentrations, ABT-418 can also exhibit complex properties, including the inhibition of acetylcholine responses.[8]

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of ABT-418 at various nAChR subtypes.

Table 1: Binding Affinity (Ki) of ABT-418 for Nicotinic Receptor Subtypes

| Radioligand | Preparation | nAChR Subtype(s) | Ki (nM) | Reference |

| --INVALID-LINK---Nicotine | Rat Brain | High-affinity sites | 6 | [9] |

| [3H]Cytisine | Rat Brain | High-affinity sites | 3 | [10] |

| [3H]ABT-418 | Rat Brain | Putative α4β2 | 2.85 (KD) | [2] |

| [3H]Nicotine & [3H]Cytisine | Human Temporal Cortex | Major site (likely α4β2) | 68.6 | [5] |

| [3H]Nicotine & [3H]Cytisine | Human Temporal Cortex | Minor site (high affinity) | 0.86 | [5] |

| Not Specified | Human and Rat α4β2 | α4β2 | ~3 | [6] |

Table 2: Functional Potency (EC50) of ABT-418 at Nicotinic Receptor Subtypes

| Assay | Preparation | nAChR Subtype | EC50 (µM) | Reference |

| Whole-cell patch clamp | PC12 cells | Neuronal nAChRs | 209 | [10] |

| [3H]Dopamine release | Rat Striatal Slices | Presynaptic nAChRs | 0.38 | [10] |

| 86Rb+ efflux | Mouse Thalamic Synaptosomes | Neuronal nAChRs | Not specified, but equipotent with (-)-nicotine | [10] |

| Two-electrode voltage clamp | Xenopus oocytes | Rat α4β2 | ~6 | [8] |

| Two-electrode voltage clamp | Xenopus oocytes | Rat α2β2 | ~11 | [8] |

| Two-electrode voltage clamp | Xenopus oocytes | Rat α3β4 | ~188 | [8] |

Signaling Pathways

Upon binding to and activating nAChRs, particularly the α4β2 and α7 subtypes, ABT-418 initiates a cascade of intracellular signaling events. A key event is the influx of cations, including Na+ and Ca2+, through the receptor's ion channel. The resulting increase in intracellular calcium concentration is a critical second messenger that triggers various downstream signaling pathways.

Activation of α7 nAChRs by ABT-418 has been shown to be neuroprotective against glutamate-induced excitotoxicity, an effect that is dependent on extracellular calcium.[11] This suggests the involvement of calcium-dependent signaling cascades. These pathways can include the activation of protein kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), which in turn can modulate gene expression and neuronal survival.[11][12]

Figure 1: Simplified signaling pathway of ABT-418 at a central neuron.

Experimental Protocols

The characterization of ABT-418's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of ABT-418 for nAChR subtypes.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]cytisine or [3H]nicotine) and varying concentrations of the unlabeled test compound (ABT-418).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of ABT-418 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through the nAChR channel upon agonist binding.

Objective: To determine the functional potency (EC50) and efficacy of ABT-418 as a nAChR agonist.

Methodology:

-

Cell Preparation: Cells expressing the nAChR subtype of interest (e.g., PC12 cells or Xenopus oocytes injected with nAChR subunit cRNA) are cultured.

-

Pipette Positioning: A glass micropipette with a clean, fire-polished tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured by a brief pulse of suction, allowing electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: ABT-418 at various concentrations is applied to the cell via a perfusion system.

-

Current Recording: The inward current generated by the influx of cations through the activated nAChRs is recorded.

-

Data Analysis: A concentration-response curve is generated by plotting the peak current amplitude against the concentration of ABT-418. The EC50 and maximum response are determined from this curve.

Figure 3: Workflow for whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Objective: To visualize and quantify the increase in intracellular calcium following the application of ABT-418.

Methodology:

-

Cell Loading: Cells expressing nAChRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Agonist Application: A solution containing ABT-418 is applied to the cells.

-

Fluorescence Recording: Changes in fluorescence intensity are recorded over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is quantified and can be used to generate a concentration-response curve.

Figure 4: Workflow for a calcium imaging assay.

Conclusion

ABT-418 hydrochloride is a selective neuronal nicotinic acetylcholine receptor agonist with a complex pharmacological profile. Its high affinity and functional potency at the α4β2 subtype, coupled with a lower activity at peripheral nAChRs, underscore its potential as a therapeutic agent with an improved safety profile compared to non-selective agonists like nicotine. The activation of nAChRs by ABT-418 leads to cation influx, particularly calcium, which in turn modulates a variety of downstream signaling pathways critical for neuronal function and survival. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel nAChR ligands.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ABT-418 - Wikipedia [en.wikipedia.org]

- 5. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NEURONAL NICOTINIC RECEPTOR AGONISTS FOR THE TREATMENT OF ATTENTION-DEFICIT/HYPERACTIVITY DISORDER: FOCUS ON COGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative pharmacology of nicotine and ABT-418, a new nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

ABT-418 Hydrochloride: A Technical Guide to its Nicotinic Acetylcholine Receptor Subtype Selectivity Profile

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of ABT-418 hydrochloride for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. It includes quantitative binding and functional data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development efforts in neuropharmacology.

Core Selectivity and Potency Data

ABT-418 is a cholinergic agonist that demonstrates notable selectivity for specific neuronal nAChR subtypes.[1] Its binding affinity and functional potency have been characterized using various in vitro assays. The data consistently show a high affinity and potency for the α4β2 subtype, which is the most abundant high-affinity nicotine (B1678760) binding site in the mammalian brain.

Data Presentation

The following tables summarize the quantitative data for ABT-418, facilitating a clear comparison of its interaction with different nAChR subtypes.

Table 1: Binding Affinity (Ki) of ABT-418 for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell System | Ki (nM) | Reference |

| α4β2 (high affinity site) | [³H]nicotine / [³H]cytisine | Human Temporal Cortex | 0.86 | [2] |

| α4β2 (low affinity site) | [³H]nicotine / [³H]cytisine | Human Temporal Cortex | 68.6 | [2] |

| α4β2 | [³H]ABT-418 | Rat Brain Membranes | 2.85 (KD) | [1] |

Note: The presence of high and low-affinity sites for α4β2 receptors is attributed to different subunit stoichiometries.

Table 2: Functional Potency (EC50) of ABT-418 at nAChR Subtypes

| nAChR Subtype | Functional Assay | Expression System | EC50 (µM) | Reference |

| α4β2 | Electrophysiology | Xenopus Oocytes | ~6 | [3] |

| α2β2 | Electrophysiology | Xenopus Oocytes | ~11 | [3] |

| α3β4 | Electrophysiology | Xenopus Oocytes | ~188 | [3] |

| Muscle Subtype | Electrophysiology | Xenopus Oocytes | Low cross-reactivity | [3] |

Experimental Protocols

The characterization of ABT-418's selectivity profile relies on standardized and robust pharmacological assays. The methodologies for two key experimental approaches are detailed below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (ABT-418) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize the receptor source tissue (e.g., rat brain cortex) or cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[4][5]

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[4][5]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g for 10-20 minutes) to pellet the cell membranes.[5]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[4]

-

Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]

-

-

Competition Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Cytisine for α4β2 nAChRs), and a range of concentrations of the unlabeled test compound (ABT-418).[6][7]

-

Include control wells for "total binding" (no competing compound) and "non-specific binding" (a high concentration of a known ligand like nicotine to saturate the receptors).[4]

-

-

Incubation & Filtration:

-

Incubate the plate for a sufficient duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.[4][5]

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4][5]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of ABT-418 to generate a competition curve and determine the IC₅₀ value (the concentration of ABT-418 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[5]

-

Caption: Workflow for Radioligand Competition Binding Assay.

⁸⁶Rb⁺ Efflux Functional Assay

This cell-based assay measures the functional activity of ligand-gated ion channels by quantifying the efflux of ⁸⁶Rb⁺ (a radioactive surrogate for K⁺) through the channel upon agonist stimulation.

Methodology:

-

Cell Culture and Loading:

-

Assay Performance:

-

Quantification and Analysis:

-

Collect the supernatant, which contains the effluxed ⁸⁶Rb⁺.

-

Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.

-

Measure the radioactivity in both the supernatant and the cell lysate using a suitable counter (e.g., liquid scintillation or gamma counter).

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each agonist concentration.

-

Plot the percentage of efflux against the log concentration of ABT-418.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (the maximum efficacy).[10]

-

nAChR Signaling Pathway Visualization

The binding of an agonist such as ABT-418 to a neuronal nAChR initiates a series of events leading to a cellular response. The fundamental pathway is the opening of the ion channel integrated within the receptor.

Caption: Agonist-Induced nAChR Signaling Cascade.

Summary and Conclusion

The data clearly establish ABT-418 hydrochloride as a potent and selective agonist for the α4β2 neuronal nAChR subtype. It exhibits significantly lower potency at the α3β4 subtype and minimal activity at the muscle-type receptor.[3] This selectivity profile, determined through rigorous radioligand binding and functional ion flux assays, makes ABT-418 a valuable tool for investigating the physiological and pathological roles of α4β2-containing nAChRs. The detailed protocols and pathway diagrams provided herein serve as a practical guide for researchers utilizing this compound in the study of cholinergic systems and the development of novel therapeutics.

References

- 1. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of ABT-418 Hydrochloride for the α4β2 Nicotinic Acetylcholine Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ABT-418 hydrochloride is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α4β2 subtype. This receptor subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and is implicated in a variety of physiological processes, including cognition, mood, and reward. As such, it is a significant target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[1] This technical guide provides an in-depth analysis of the binding affinity of ABT-418 for the α4β2 nAChR, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of ABT-418 for the α4β2 nAChR has been characterized using various in vitro techniques, primarily radioligand binding assays and functional assays. The data, presented in the tables below, demonstrate high-affinity interactions, although the specific values can vary depending on the experimental conditions, such as the radioligand used, the tissue source or expression system, and the specific stoichiometry of the α4β2 receptor.

| Parameter | Value | Species/System | Radioligand | Reference |

| Ki (inhibition constant) | 6 nM | Rat Brain | [³H]-nicotine | [2] |

| 68.6 nM (major site) | Human Temporal Cortex | [³H]-nicotine & [³H]-cytisine | [3] | |

| 0.86 nM (minor site) | Human Temporal Cortex | [³H]-nicotine & [³H]-cytisine | [3] | |

| KD (dissociation constant) | 2.85 ± 0.14 nM | Rat Brain Membranes | [³H]ABT-418 | [2] |

Table 1: Binding Affinity of ABT-418 for α4β2 nAChR Determined by Radioligand Binding Assays. This table summarizes the inhibition (Ki) and dissociation (KD) constants of ABT-418 for the α4β2 nicotinic acetylcholine receptor.

| Parameter | Value | Species/System | Assay Type | Reference |

| EC50 (half maximal effective concentration) | ~6 µM | Rat α4β2 expressed in Xenopus oocytes | Two-electrode voltage clamp | [4] |

Table 2: Functional Potency of ABT-418 at the α4β2 nAChR. This table presents the EC50 value of ABT-418, indicating its potency in activating the α4β2 receptor channel.

Experimental Protocols

The characterization of ABT-418's binding affinity for the α4β2 nAChR relies on two primary experimental approaches: radioligand binding assays and functional electrophysiological recordings.

Radioligand Competition Binding Assay

This method quantifies the affinity of a test compound (ABT-418) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the α4β2 nAChR are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotine, [³H]-cytisine, or [³H]-epibatidine), and varying concentrations of the unlabeled competitor, ABT-418.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., nicotine).

-

The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ABT-418 that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Analysis using Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique measures the ion flow through the α4β2 receptor channel upon activation by an agonist, providing a functional measure of the compound's potency.

1. Oocyte Preparation and cRNA Injection:

-

Oocytes are harvested from female Xenopus laevis frogs.

-

The follicular membrane is removed enzymatically (e.g., using collagenase).

-

The oocytes are injected with a mixture of cRNAs encoding the human or rat α4 and β2 subunits of the nAChR. The ratio of the injected cRNAs can be varied to favor the expression of different receptor stoichiometries (e.g., (α4)₂(β2)₃ or (α4)₃(β2)₂).[5]

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte expressing the α4β2 receptors is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

-

The oocyte is exposed to different concentrations of ABT-418 by switching the perfusion solution.

3. Data Acquisition and Analysis:

-

The agonist-induced current (the flow of ions through the activated nAChR channels) is recorded.

-

The peak current amplitude at each concentration of ABT-418 is measured.

-

The data are plotted as a dose-response curve, and the EC₅₀ value (the concentration of ABT-418 that elicits a half-maximal response) and the Hill coefficient are determined by fitting the data to a logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the α4β2 nAChR and the workflows for the experimental protocols described above.

Workflow for a radioligand competition binding assay.

Workflow for two-electrode voltage clamp experiments.

Signaling pathways of the α4β2 nicotinic receptor.

References

- 1. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-418 Hydrochloride: A Technical Guide to its Nootropic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-418 hydrochloride is a synthetic, selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 subtype.[1][2] Developed by Abbott Laboratories, this compound has demonstrated potential as a nootropic agent with cognitive-enhancing, neuroprotective, and anxiolytic properties.[1] Preclinical and clinical investigations have explored its therapeutic utility in neurodegenerative and attention-deficit disorders, including Alzheimer's disease and ADHD.[3][4] This technical guide provides an in-depth overview of the pharmacology, key experimental findings, and clinical data related to ABT-418 hydrochloride, intended to inform further research and development in the field of cognitive enhancement.

Introduction

The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), is a critical area of investigation for the development of nootropic agents.[5] Deficits in cholinergic neurotransmission are implicated in the cognitive decline associated with Alzheimer's disease and other neurological disorders.[5] ABT-418 hydrochloride emerged as a promising therapeutic candidate due to its selective agonism at central nAChRs, offering the potential for cognitive enhancement with a potentially favorable side-effect profile compared to non-selective cholinergic agents like nicotine.[2] This document synthesizes the available scientific literature on ABT-418, presenting its mechanism of action, receptor binding profile, and the results of key preclinical and clinical studies.

Mechanism of Action

ABT-418 acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1] Its primary mechanism involves binding to and activating these receptors, leading to an influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization and subsequent neuronal excitation. The cognitive-enhancing effects of ABT-418 are believed to be mediated through the modulation of various neurotransmitter systems, including the enhancement of acetylcholine release.

Signaling Pathway

The activation of α4β2 nAChRs by ABT-418 initiates a cascade of intracellular events that are thought to underlie its nootropic effects. The influx of calcium through the receptor channel acts as a second messenger, triggering downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in gene expression and protein synthesis that are crucial for synaptic plasticity, learning, and memory.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Nicotinic ligands as multifunctional agents for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Neuroprotective Effects of ABT-418 Hydrochloride In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of ABT-418 hydrochloride, a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of neuroscience and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available for the in vitro neuroprotective and related activities of ABT-418 hydrochloride.

| Parameter | Cell Type | Assay | Value | Reference |

| Neuroprotection | ||||

| Optimal Concentration | Primary Rat Cortical Neurons | Glutamate-induced LDH release | 10 µM | [1] |

| Optimal Pretreatment Time | Primary Rat Cortical Neurons | Glutamate-induced LDH release | 2 hours | [1] |

| Receptor Binding & Agonist Activity | ||||

| Binding Affinity (Ki) | Rat Brain Membranes | [³H]-cytisine binding | 3 nM | |

| Agonist Activity (EC50) | PC12 Cells | Cholinergic channel currents | 209 µM | |

| Dopamine Release (EC50) | Rat Striatal Slices | [³H]-dopamine release | 380 nM | |

| Receptor Subtype Selectivity | ||||

| High Affinity Binding | Rat Brain Membranes | [³H]ABT-418 binding | α4β2 subtype | |

| Neuroprotection Mediation | Primary Rat Cortical Neurons | Glutamate-induced cytotoxicity | α7 subtype | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments investigating the neuroprotective effects of ABT-418 hydrochloride.

Glutamate-Induced Excitotoxicity and Neuroprotection Assay in Primary Rat Cortical Neurons

This protocol outlines the induction of glutamate (B1630785) excitotoxicity in primary rat cortical neurons and the assessment of the neuroprotective effects of ABT-418 hydrochloride using the lactate (B86563) dehydrogenase (LDH) release assay.

2.1.1. Materials

-

Primary cortical neurons from rat embryos (E18-E19)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

ABT-418 hydrochloride

-

L-glutamic acid

-

LDH cytotoxicity assay kit

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

2.1.2. Experimental Workflow

2.1.3. Step-by-Step Procedure

-

Cell Culture:

-

Isolate primary cortical neurons from embryonic day 18-19 rat brains.

-

Plate the dissociated neurons onto poly-D-lysine coated 96-well plates at a suitable density.

-

Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to allow for maturation.

-

-

ABT-418 Hydrochloride Pre-treatment:

-

Prepare a stock solution of ABT-418 hydrochloride in a suitable solvent (e.g., sterile water or PBS).

-

Two hours prior to glutamate exposure, replace the culture medium with fresh medium containing the desired concentration of ABT-418 hydrochloride (an optimal concentration is reported to be 10 µM).[1]

-

Include vehicle-only control wells.

-

-

Glutamate-Induced Excitotoxicity:

-

Prepare a stock solution of L-glutamic acid.

-

After the 2-hour pre-treatment with ABT-418, add L-glutamate to the culture wells to a final concentration known to induce significant neurotoxicity (e.g., 50-100 µM).

-

Include control wells with no glutamate treatment.

-

Incubate the plates for 24 hours.

-

-

LDH Release Assay:

-

After the 24-hour incubation, carefully collect the culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Measure the absorbance of the resulting formazan (B1609692) product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.

-

Calculate the percentage of neuroprotection using the following formula: % Neuroprotection = 100 - [((LDH in ABT-418 + Glutamate) - (LDH in Control)) / ((LDH in Glutamate only) - (LDH in Control))) * 100]

-

Neuroprotection Assay in IMR-32 Human Neuroblastoma Cells

A similar protocol can be adapted for the IMR-32 human neuroblastoma cell line, which also expresses nicotinic acetylcholine receptors.

2.2.1. Key Differences from Primary Neuron Protocol:

-

Cell Culture: IMR-32 cells are a continuous cell line and should be cultured according to the supplier's recommendations. Differentiation of IMR-32 cells may be required to enhance neuronal characteristics.

-

Glutamate Sensitivity: The optimal concentration of glutamate and exposure time to induce cytotoxicity in IMR-32 cells may differ from primary neurons and should be empirically determined.

Signaling Pathways

The neuroprotective effects of ABT-418 hydrochloride are primarily mediated through the activation of α7 nicotinic acetylcholine receptors (α7 nAChRs) and the subsequent influx of calcium, which triggers downstream pro-survival signaling cascades.

References

Anxiolytic Properties of ABT-418 Hydrochloride in Preclinical Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-418 hydrochloride, a potent and selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), has demonstrated notable anxiolytic-like effects in preclinical studies. This technical guide provides an in-depth analysis of the anxiolytic properties of ABT-418 as evidenced in various rodent models of anxiety. The document summarizes key quantitative data, details the experimental protocols employed in these studies, and visualizes the proposed signaling pathways and experimental workflows. The primary focus of the available literature is on the elevated plus-maze model, with a notable lack of specific quantitative data for ABT-418 in other common anxiolytic screening paradigms such as the Vogel conflict test and the social interaction test.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutic agents with improved efficacy and side-effect profiles. Cholinergic systems, particularly neuronal nicotinic acetylcholine receptors (nAChRs), have emerged as a promising target for anxiolytic drug development. ABT-418 hydrochloride, a structural analog of nicotine, exhibits high affinity for several nAChR subtypes, including α4β2, α7, and α2β2, while showing lower affinity for the α3β4 subtype.[1][2] This selective binding profile is hypothesized to contribute to its anxiolytic effects with a potentially wider therapeutic window compared to non-selective nicotinic agonists. This whitepaper consolidates the preclinical evidence for the anxiolytic potential of ABT-418, with a focus on quantitative data and detailed methodologies to aid in the design and interpretation of future research.

Quantitative Data Presentation

The anxiolytic-like effects of ABT-418 have been most thoroughly quantified in the elevated plus-maze (EPM) test. The following tables summarize the key findings from a pivotal study by Brioni et al. (1994).[3]

Table 1: Anxiolytic-like Effects of ABT-418 in the Elevated Plus-Maze in Rats

| Treatment Group | Dose (µmol/kg, i.p.) | Time in Open Arms (s) | % Increase in Open Arm Time |

| Vehicle | - | 25 ± 5 | - |

| ABT-418 | 0.62 | 75 ± 10 | 200% |

| Diazepam | 3.7 | 80 ± 12 | 220% |

| Ondansetron | 1.0 | 70 ± 9* | 180% |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]

Table 2: Potency Comparison of ABT-418 with Standard Anxiolytics in Rats

| Compound | Anxiolytic Potency (Relative to Diazepam) | Anxiolytic Potency (Relative to Ondansetron) |

| ABT-418 | 6-fold more potent | 1.6-fold more potent |

Data derived from the study by Brioni et al. (1994).[3]

Table 3: Effect of Mecamylamine on the Anxiolytic-like Action of ABT-418 in Rats

| Treatment Group | Dose (µmol/kg, i.p.) | Time in Open Arms (s) |

| Vehicle | - | 28 ± 6 |

| ABT-418 | 0.62 | 78 ± 11* |

| Mecamylamine + ABT-418 | 15 + 0.62 | 30 ± 7 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]

Table 4: Anxiolytic-like Effects of ABT-418 Following Oral Administration in Rats

| Treatment Group | Dose (µmol/kg, p.o.) | Time in Open Arms (s) |

| Vehicle | - | 30 ± 5 |

| ABT-418 | 10 | 65 ± 9 |

| ABT-418 | 30 | 72 ± 10 |

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.[3]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[4][5] The test is based on the natural aversion of rodents to open and elevated spaces.[6]

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of four arms: two open arms and two enclosed by high walls.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least one hour before the test to minimize novelty-induced stress.[6]

-

Placement: Each animal is placed in the center of the maze, facing an open arm.[4]

-

Exploration: The animal is allowed to freely explore the maze for a 5-minute session.[4]

-

Data Collection: A video tracking system records the animal's movements. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[4][6]

-

Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues.[6]

Vogel Conflict Test

The Vogel conflict test is a conditioned response model used to screen for anxiolytic drugs.[7][8][9] It is based on the principle of punishing a motivated behavior (drinking).

General Methodology:

-

Water Deprivation: Rodents are typically water-deprived for a period (e.g., 24-48 hours) to motivate drinking behavior.[7][8]

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.[7]

-

Procedure: When the animal attempts to drink from the spout, it receives a mild electric shock. This punishment suppresses the drinking behavior.[8]

-

Drug Administration: Anxiolytic drugs are administered prior to the test session.

-

Data Collection: The number of punished licks or the volume of water consumed is measured. Anxiolytic compounds are expected to increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of punishment.[7][10]

Note: Specific quantitative data for the effects of ABT-418 hydrochloride in the Vogel conflict test were not available in the reviewed literature.

Social Interaction Test

The social interaction test assesses anxiety by measuring the extent to which an animal interacts with a novel conspecific.[11][12][13] Anxious animals typically exhibit reduced social interaction.

General Methodology:

-

Apparatus: The test is usually conducted in a dimly lit, open-field arena.

-

Procedure: A test animal is placed in the arena with an unfamiliar partner (of the same species and sex).

-

Data Collection: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded and analyzed.[11] Anxiolytic drugs are expected to increase the time spent in social interaction.

-

Variations: The test can be conducted under different conditions (e.g., familiar vs. unfamiliar environment, high vs. low light) to modulate the level of anxiety.

Note: Specific quantitative data for the effects of ABT-418 hydrochloride in the social interaction test were not available in the reviewed literature.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for the anxiolytic effects of ABT-418.

Experimental Workflow

Caption: Experimental workflow for the Elevated Plus-Maze test.

Discussion and Conclusion

The preclinical data strongly suggest that ABT-418 hydrochloride possesses significant anxiolytic-like properties. In the elevated plus-maze, a well-validated model of anxiety, ABT-418 demonstrated a robust and dose-dependent increase in open-arm exploration in rats, indicative of an anxiolytic effect.[3] Notably, its potency was found to be greater than that of the benzodiazepine (B76468) diazepam and the 5-HT3 antagonist ondansetron.[3] The anxiolytic-like effects of ABT-418 were blocked by the nicotinic antagonist mecamylamine, confirming the involvement of nAChRs in its mechanism of action.[3] Furthermore, the compound was effective following oral administration, a crucial characteristic for potential clinical development.[3]

The proposed mechanism for the anxiolytic action of ABT-418 involves the modulation of neurotransmitter systems through its agonist activity at specific nAChR subtypes, particularly the α4β2* subtype.[1][2] Activation of these presynaptic receptors can influence the release of various neurotransmitters, including GABA and glutamate, thereby altering the excitatory/inhibitory balance in brain regions critical for anxiety, such as the amygdala and hippocampus.

While the evidence from the elevated plus-maze is compelling, a comprehensive preclinical profile of ABT-418's anxiolytic activity is currently limited by the lack of published data from other anxiolytic screening models, such as the Vogel conflict test and the social interaction test. Future research should aim to evaluate ABT-418 in a broader range of behavioral paradigms to further elucidate its anxiolytic potential and to better predict its clinical efficacy.

References

- 1. ABT-418 - Wikipedia [en.wikipedia.org]

- 2. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anxiolytic-like effects of the novel cholinergic channel activator ABT-418 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 8. To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orchidscientific.com [orchidscientific.com]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]

The Pharmacological Profile of ABT-418: A Selective Cholinergic Agomist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ABT-418, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole, is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting a pharmacological profile that has generated significant interest for its potential therapeutic applications in cognitive and neurological disorders.[1][2] Developed by Abbott Laboratories, this compound has been investigated for its nootropic, neuroprotective, and anxiolytic effects.[3] Structurally analogous to nicotine (B1678760), ABT-418 was designed to retain the beneficial cognitive-enhancing properties of nicotine while minimizing its adverse side effects, such as cardiovascular effects and abuse liability.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of ABT-418, including its receptor binding affinity, functional activity, and detailed experimental protocols for its characterization.

Receptor Binding Affinity

ABT-418 demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nAChRs.[1][6] Radioligand binding assays have been instrumental in quantifying this interaction. The following table summarizes the binding affinities (Ki) of ABT-418 and other nicotinic ligands at nAChRs, primarily determined through competitive binding assays using radiolabeled ligands such as [3H]cytisine and [3H]nicotine in rat brain membrane preparations.[2][4][7]

| Compound | Radioligand | Receptor Subtype (putative) | Ki (nM) | Reference |

| ABT-418 | [3H]cytisine | α4β2 | 3 | [4] |

| ABT-418 | [3H]nicotine | α4β2 | 6 | [7] |

| (-)-Nicotine | [3H]ABT-418 | α4β2 | 0.8 ± 0.1 | [2] |

| (-)-Cytisine | [3H]ABT-418 | α4β2 | 0.2 ± 0.1 | [2] |

| (±)-Epibatidine | [3H]ABT-418 | α4β2 | 0.05 ± 0.01 | [2] |

| Dihydro-β-erythroidine | [3H]ABT-418 | α4β2 | 32 ± 1.5 | [2] |

ABT-418 displays a high affinity for the α4β2 receptor, comparable to that of other potent nicotinic agonists. Notably, it shows significantly lower affinity for other receptor systems, highlighting its selectivity.[4]

Functional Activity

The agonist activity of ABT-418 at nAChRs has been characterized through various in vitro and in vivo functional assays. These studies have elucidated its potency in activating cholinergic channels and modulating neurotransmitter release.

In Vitro Functional Potency

The potency of ABT-418 as a functional agonist is typically quantified by its half-maximal effective concentration (EC50).

| Assay | Preparation | Parameter | EC50 (nM) | Reference |

| [3H]-Dopamine Release | Rat striatal slices | Dopamine (B1211576) Release | 380 | [4] |

| Cholinergic Channel Current Activation | PC12 cells (patch clamp) | Channel Current | 209,000 | [4] |

| 86Rb+ Flux | Mouse thalamic synaptosomes | Ion Flux | Equip. to (-)-Nicotine | [4] |

| Activation of nAChR subtypes | Xenopus oocytes | Channel Current | α4β2: ~6,000 | [8] |

| α2β2: ~11,000 | [8] | |||

| α3β4: ~188,000 | [8] |

While ABT-418 is a full agonist at the α4β2 nAChR, its potency varies depending on the specific functional measure and the expression system used.[4][9] For instance, it is approximately 10-fold less potent than (-)-nicotine in stimulating [3H]-dopamine release from rat striatal slices.[4]

In Vivo Effects

Preclinical studies in animal models have demonstrated the cognitive-enhancing and anxiolytic effects of ABT-418. It has shown efficacy in models of learning and memory and has been investigated for its potential in treating Attention Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease.[3][10][11] A pilot clinical trial in adults with ADHD indicated that ABT-418 may be a useful therapeutic agent, particularly for improving symptoms of inattention.[1][12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of compounds like ABT-418.

Radioligand Binding Assay ([3H]cytisine)

This protocol outlines a standard procedure for determining the binding affinity of ABT-418 to nAChRs in rat brain tissue.

[3H]-Dopamine Release Assay

This assay measures the ability of ABT-418 to stimulate the release of dopamine from brain tissue, a key functional outcome of nAChR activation in the striatum.

Signaling Pathways

Activation of α4β2 nAChRs by ABT-418 initiates a cascade of intracellular events. The primary mechanism involves the opening of the ligand-gated ion channel, leading to an influx of cations, primarily Na+ and Ca2+. This depolarization can trigger various downstream effects, including the activation of voltage-gated calcium channels and the release of neurotransmitters.

Conclusion

ABT-418 is a selective α4β2 neuronal nicotinic acetylcholine receptor agonist with a well-characterized pharmacological profile. Its high affinity for this receptor subtype, coupled with its functional efficacy in modulating neurotransmitter release and its cognitive-enhancing effects in preclinical and clinical studies, underscore its potential as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cholinergic pharmacology and drug development, facilitating further investigation into the therapeutic promise of selective nAChR agonists. The continued exploration of compounds like ABT-418 is crucial for advancing our understanding of cholinergic systems and developing novel treatments for a range of neurological and psychiatric disorders.

References

- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of 3H-dopamine and analogous monoamines from rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABT-418 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. axolbio.com [axolbio.com]

- 9. abt-418 - Wikidata [wikidata.org]

- 10. Patch Clamp Protocol [labome.com]

- 11. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABT-418 hydrochloride | TargetMol [targetmol.com]

- 13. rgd.mcw.edu [rgd.mcw.edu]

Early Research on ABT-418 Hydrochloride for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-418 hydrochloride is a novel cholinergic channel activator that was the subject of early research for its potential therapeutic application in Alzheimer's disease. This compound acts as a selective agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a target of significant interest in neurodegenerative disorders due to the known cholinergic deficits in Alzheimer's disease. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on ABT-418, with a focus on its pharmacological profile, efficacy in animal models, and initial human studies.

Core Pharmacology and Mechanism of Action

ABT-418 is an isoxazole (B147169) analog of nicotine (B1678760) and demonstrates a high affinity for the α4β2 subtype of nAChRs.[1][2] Its mechanism of action is centered on the activation of these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release. The selective activation of central nAChRs by ABT-418 was considered a promising strategy to enhance cholinergic transmission and thereby improve cognitive function in Alzheimer's disease patients.[3][4][5]

Signaling Pathways

The activation of α4β2 nAChRs by agonists like ABT-418 is linked to several intracellular signaling cascades that are crucial for neuronal survival and synaptic plasticity. These pathways are thought to mediate the nootropic and neuroprotective effects observed in preclinical studies.

Figure 1: Hypothesized signaling pathway of ABT-418 via α4β2 nAChR activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from early in vitro and in vivo studies of ABT-418.

Table 1: In Vitro Binding Affinities and Potencies of ABT-418

| Receptor/Assay | Parameter | Value | Species | Reference |

| [³H]Cytisine Binding (nAChR) | Ki | 3 nM | Rat Brain | [6] |

| [³H]ABT-418 Binding (α4β2 nAChR) | KD | 2.85 ± 0.14 nM | Rat Brain | [7] |

| α4β2 nAChR-transfected M10 cells | Ki (major site) | 68.6 nM | Human | [8] |

| α4β2 nAChR-transfected M10 cells | Ki (minor site) | 0.86 nM | Human | [8] |

| α4β2 nAChR (expressed in oocytes) | EC₅₀ | ~6 µM | Rat | [9] |

| α2β2 nAChR (expressed in oocytes) | EC₅₀ | ~11 µM | Rat | [9] |

| α3β4 nAChR (expressed in oocytes) | EC₅₀ | ~188 µM | Rat | [9] |

| [³H]Dopamine Release (Striatal Slices) | EC₅₀ | 380 nM | Rat | [6] |

| Cholinergic Channel Currents (PC12 cells) | EC₅₀ | 209 µM | - | [6] |

Table 2: Preclinical In Vivo Efficacy of ABT-418

| Animal Model | Test | Dose | Effect | Reference |

| Septal-lesioned Rats | Morris Water Maze | 0.19 and 1.9 µmol/kg, i.p. | Attenuated lesion-induced deficits | [10] |

| Intact Rats | Sustained Attention Task | 0.04, 0.13, 0.39 mg/kg | Enhanced performance | [11] |

| Mice | Contextual Fear Conditioning | 0.26 mg/kg | Enhanced acquisition | [12] |

Table 3: Early Clinical Trial Data in Alzheimer's Disease

| Study Population | Design | Doses | Key Cognitive Endpoints | Outcome | Reference |

| 6 subjects with moderate AD | Double-blind, within-subjects, repeated-measures | 6, 12, and 23 mg over 6h | Verbal learning (total recall, recall failure), Spatial learning and memory | Significant improvements in total recall and decline in recall failure | [13] |

Experimental Protocols

In Vitro Characterization

[³H]Cytisine Binding Assay

-

Objective: To determine the binding affinity of ABT-418 to nAChRs.

-

Methodology:

-

Rat brain tissue is homogenized and centrifuged to prepare crude membrane fractions.

-

Membranes are incubated with a fixed concentration of [³H]cytisine (a high-affinity nAChR ligand) and varying concentrations of ABT-418.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

-

After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.[6]

-

[³H]Dopamine Release Assay

-

Objective: To assess the functional activity of ABT-418 in stimulating neurotransmitter release.

-

Methodology:

-

Slices of rat striatum are prepared and incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.

-

The slices are then superfused with a physiological buffer.

-

Fractions of the superfusate are collected at regular intervals to establish a baseline of [³H]dopamine release.

-

ABT-418 at various concentrations is added to the superfusion buffer to stimulate release.

-

The radioactivity in the collected fractions is measured to determine the amount of [³H]dopamine released.

-

The EC₅₀ value is calculated from the concentration-response curve.[6]

-

In Vivo Behavioral Testing

Morris Water Maze in Septal-Lesioned Rats

-

Objective: To evaluate the effect of ABT-418 on spatial learning and memory deficits, a model relevant to Alzheimer's disease.

-

Methodology:

-

Lesioning: Rats receive bilateral lesions of the medial septum, which disrupts cholinergic input to the hippocampus. Sham-operated animals serve as controls.

-

Apparatus: A circular pool filled with opaque water, with a submerged platform hidden from view. Distal cues are placed around the room for spatial navigation.

-

Training: Rats are given a series of trials to find the hidden platform. The starting position is varied for each trial. The time to find the platform (escape latency) and the path taken are recorded.

-

Drug Administration: ABT-418 or vehicle is administered intraperitoneally (i.p.) before the training sessions.

-

Probe Trial: After training, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.[10][14]

-

Figure 2: Experimental workflow for the Morris water maze test with ABT-418.

Early Clinical Development and Outcomes

A pilot clinical trial was conducted in a small group of patients with moderate Alzheimer's disease to assess the acute cognitive effects of ABT-418.[13] The study utilized a double-blind, placebo-controlled, within-subjects design, where each participant received placebo and three different doses of ABT-418. The results showed statistically significant improvements in verbal learning and memory tasks, specifically in total recall and a reduction in recall failures.[13] While these findings were promising, it is important to note that this was a small-scale, acute-dosing study. The most frequently reported adverse effects in broader clinical testing, including studies for other indications like ADHD, were dizziness and nausea.[15][16] The progression of ABT-418 to later-stage clinical trials for Alzheimer's disease was ultimately halted, and it is unclear if the compound itself will be further developed.[2]

Figure 3: Logical relationship of ABT-418's development for Alzheimer's disease.

Conclusion

The early research on ABT-418 hydrochloride provided valuable insights into the potential of selective α4β2 nAChR agonists as a therapeutic strategy for Alzheimer's disease. The preclinical data demonstrated its ability to enhance cognitive function in animal models of the disease. The pilot clinical trial offered preliminary evidence of cognitive benefits in patients. Although the development of ABT-418 for Alzheimer's disease did not proceed to market, the foundational research laid the groundwork for the continued exploration of nicotinic acetylcholine receptors as a target for novel drug development in neurodegenerative disorders. The challenges encountered, including the side effect profile, have informed the development of next-generation compounds with improved selectivity and tolerability.

References

- 1. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ABT-418 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. Nicotinic acetylcholine receptor signalling: roles in Alzheimer's disease and amyloid neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and inhibition of rat neuronal nicotinic receptors by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of sustained attention performance by the nicotinic acetylcholine receptor agonist ABT-418 in intact but not basal forebrain-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enhancement of contextual fear conditioning by ABT-418 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ABT-418 Hydrochloride in Preclinical and Clinical Models of Attention-Deficit/Hyperactivity Disorder: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While the pathophysiology of ADHD is complex and not fully elucidated, dysregulation of catecholaminergic systems, particularly dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex, is a key feature. Standard treatments often target these pathways. Emerging research has explored the role of the cholinergic system, specifically nicotinic acetylcholine (B1216132) receptors (nAChRs), as a potential therapeutic target. This technical guide provides an in-depth investigation into the role of ABT-418 hydrochloride, a selective nAChR agonist, in both animal and human models of ADHD.

Mechanism of Action of ABT-418 Hydrochloride

ABT-418 is a potent and selective agonist for central nervous system (CNS) neuronal nicotinic receptors, with a high affinity for the α4β2 subtype.[1][2] These receptors are ligand-gated ion channels that, upon activation, lead to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3] In the context of ADHD, the therapeutic potential of ABT-418 is believed to stem from its ability to modulate the release of key neurotransmitters. Activation of nAChRs, particularly in the prefrontal cortex, can enhance the release of dopamine and norepinephrine, thereby addressing the catecholaminergic deficits associated with the disorder.[4][5]

Preclinical Evidence in an Animal Model of ADHD

A key animal model for ADHD is the spontaneously hypertensive rat (SHR), which exhibits behavioral characteristics analogous to human ADHD, such as hyperactivity, impulsivity, and deficits in sustained attention.

Experimental Protocol: Morris Water Maze in Spontaneously Hypertensive Rats

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The protocol employed in the study by Guo et al. (2012) can be summarized as follows:

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water (using a non-toxic substance like powdered milk or tempura paint) maintained at a temperature of 22-25°C. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.[6][7]

-

Acquisition Phase: Rats are subjected to a series of training trials over several days. In each trial, the rat is placed into the pool from one of several randomized starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[8]

-

Probe Trial: Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.[7]

-

Drug Administration: In the study by Guo et al. (2012), ABT-418 hydrochloride was administered to the SHR model.

Quantitative Data from Animal Studies

A comparative study investigated the effects of ABT-418 and methylphenidate on spatial memory in the SHR model. While specific escape latencies and time-in-quadrant data are not detailed in the abstract, the key findings are summarized below.

| Treatment Group | Key Findings on Spatial Memory | Impact on nAChR Subunit Expression |

| ABT-418 Hydrochloride | Significantly improved spatial memory in the Morris water maze. | Significantly enhanced the expression of cortical α4 and β2 nAChR subunits and the hippocampal α4 subunit. |

Clinical Evidence in Adults with ADHD

A pilot clinical trial conducted by Wilens et al. (1999) investigated the efficacy and safety of ABT-418 in adults diagnosed with ADHD.[1][9][10]

Experimental Protocol: Double-Blind, Placebo-Controlled, Crossover Trial

-

Study Design: The study employed a rigorous double-blind, placebo-controlled, randomized, crossover design. This design minimizes bias as each participant serves as their own control.[1][9][10]

-

Participants: The study enrolled adults who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition (DSM-IV) criteria for ADHD.[1][9][10]

-

Intervention: Participants received ABT-418 via a transdermal patch at a dose of 75 mg/day and a matching placebo patch. The trial consisted of two 3-week treatment periods separated by a 1-week washout period to minimize carryover effects.[1][9][10]

-

Outcome Measures: The primary outcomes were the proportion of subjects considered improved and the reduction in scores on an ADHD symptom checklist based on the 18 DSM-IV criteria for ADHD.[1][11][12]

Quantitative Data from the Adult ADHD Clinical Trial

The results of this pilot study demonstrated the potential of ABT-418 in treating adult ADHD.

| Outcome Measure | ABT-418 Treatment | Placebo Treatment |

| Proportion of Subjects Improved | 40% | 13% |

| Reduction in ADHD Symptom Checklist Scores | 28% | 15% |

The study also noted that individuals with symptoms more reflective of inattention responded more robustly to ABT-418 treatment.[1]

Signaling Pathways and Logical Relationships

The therapeutic effects of ABT-418 in ADHD models are rooted in its interaction with nAChRs and the subsequent modulation of downstream signaling cascades and neurotransmitter systems.

ABT-418 Experimental Workflow in ADHD Research

Proposed Signaling Pathway of ABT-418 in the Prefrontal Cortex

ABT-418, by acting as an agonist at presynaptic α4β2 nAChRs on dopaminergic and noradrenergic nerve terminals in the prefrontal cortex, is hypothesized to facilitate the release of dopamine and norepinephrine. This increased catecholaminergic tone is thought to ameliorate the core symptoms of ADHD.

Downstream Signaling of Nicotinic Acetylcholine Receptors

The activation of nAChRs, such as the α4β2 and α7 subtypes, initiates intracellular signaling cascades that can have broader effects on neuronal function and survival.

Conclusion

The investigation of ABT-418 hydrochloride in both preclinical and clinical models of ADHD provides compelling evidence for the role of the cholinergic system, specifically nAChRs, as a viable therapeutic target. In the SHR animal model, ABT-418 demonstrated efficacy in improving spatial memory, a cognitive domain often impaired in ADHD. Furthermore, the upregulation of cortical nAChR subunits suggests a potential neuroplastic mechanism of action. The pilot clinical trial in adults with ADHD further supports the therapeutic potential of ABT-418, showing a significant reduction in ADHD symptoms, particularly those related to inattention. The mechanism is thought to involve the modulation of dopamine and norepinephrine release in the prefrontal cortex via presynaptic nAChR activation. While further research with larger and longer-duration clinical trials is warranted, the data presented in this guide highlight the promise of nAChR agonists like ABT-418 as a novel therapeutic strategy for ADHD.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Nicotinic α4β2 Cholinergic Receptor Influences on Dorsolateral Prefrontal Cortical Neuronal Firing during a Working Memory Task - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 4. Pharmacological characterization of dopamine, norepinephrine and serotonin release in the rat prefrontal cortex by neuronal nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different nicotinic acetylcholine receptor subtypes mediating striatal and prefrontal cortical [3H]dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 10. A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with attention deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Assessing adult ADHD using a self-report symptom checklist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole Hydrochloride (ABT-418): A Technical Guide

Introduction